N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine
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Description
N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Scientific Research Applications
Synthesis and Biological Activities
Tumor Inhibitory and Antioxidant Activity : A study focused on the synthesis of new polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties. These compounds were tested for their tumor inhibitory and antioxidant activities. It was found that certain derivatives exhibited significant scavenging potency and promising potency against liver cancer cells (HepG-2), showcasing potential for further research in cancer treatment (Hamdy et al., 2013).
Ring-Opening Reactions : Another research highlighted the anti-stereocontrolled alkylative ring-opening reaction of azabicyclic alkenes. N-(2-Pyridyl)sulfonyl azabenzonorbornadiene was reacted with Grignard reagents in the presence of catalytic amounts of CuCN to afford dihydronaphthalene-1-amines, demonstrating a method for synthesizing compounds with potential biological activities (Gómez Arrayás et al., 2014).
C-C Bond Activation : Research into benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergoing rhodium-catalyzed, substrate-controlled selective C-C bond activation resulted in the production of common organic structural units, including benzo[c]azepine/oxepines and dihydronaphthalen-1-amines. This study opens avenues for constructing complex molecules with potential therapeutic applications (Chen et al., 2016).
properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,16-8-7-13-4-1-2-5-14(13)10-16)21-11-15(12-21)19-17-6-3-9-18-20-17/h3,6-10,15H,1-2,4-5,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUDAIUUAIFENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine |
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